(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran
Description
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran is a cyclic ether derivative characterized by a tetrahydro-2H-pyran (THP) ring substituted with a (Z)-tetradec-4-enyloxy group. The THP ring provides structural rigidity and influences solubility, while the Z-configured alkenyl chain contributes to lipophilicity and stereochemical specificity. This compound is primarily utilized in organic synthesis and materials science, where its stereochemistry and long alkyl chain may enhance interactions in lipid membranes or polymer matrices .
Properties
IUPAC Name |
2-[(Z)-tetradec-4-enoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h10-11,19H,2-9,12-18H2,1H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCREXNXKVMFX-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zirconium-Catalyzed Cycloalumination of 1,2-Dienes
A prominent method for constructing the Z-configured alkene moiety involves zirconium-catalyzed cycloalumination. In this approach, 1,2-dienes are treated with Cp₂ZrCl₂ (zirconocene dichloride) and triethylaluminum (Et₃Al) to generate aluminum-carbenoid intermediates. These intermediates undergo stereoselective cyclopropanation with alkenes, followed by oxidative cleavage to yield Z-alkenes.
Reaction Conditions :
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Catalyst : Cp₂ZrCl₂ (0.5 mmol per 10 mmol substrate)
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Reagents : Et₃Al (13 mmol), CH₂I₂ (10 mmol)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Oxidation : Atmospheric oxygen for 8–10 hours
The reaction achieves high stereoselectivity (97% Z) for alkenes up to 21 carbons, making it suitable for synthesizing the tetradec-4-enyl side chain. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) yields the product in 51–87% isolated yield.
Tetrahydropyranyl (THP) Protection of Alcohol Intermediates
The tetrahydropyran ring is introduced through a protective group strategy. Alcohol precursors, such as (Z)-tetradec-4-en-1-ol, are treated with dihydropyran under acidic conditions to form the THP ether.
Procedure :
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Substrate : (Z)-Tetradec-4-en-1-ol (12.0 mmol)
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Reagent : Dihydropyran (10.0 mmol), concentrated HCl (0.012 mL)
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Conditions : 0°C to room temperature, 18 hours
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Workup : Neutralization with KOH, filtration, and chromatography (hexane/ethyl acetate, 5:1)
This step proceeds in near-quantitative yield (93–95%) and ensures stability during subsequent reactions.
Lithium Aluminum Hydride (LiAlH₄) Reduction of Esters
The reduction of ester intermediates to alcohols is critical for generating the alkenyl alcohol precursor. LiAlH₄ in anhydrous tetrahydrofuran (THF) or diglyme selectively reduces esters to primary alcohols.
Example Protocol :
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Substrate : Ethyl (Z)-dodec-7-enoate (1.0 mmol)
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Reagent : LiAlH₄ (3.0 mmol)
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Solvent : THF (5 mL)
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Temperature : 0°C to room temperature
This method is scalable and avoids over-reduction by maintaining strict temperature control.
Key Reaction Mechanisms
Stereoselective Alkene Formation via Zirconium Carbenoids
The Zr-catalyzed pathway begins with the formation of a zirconium-carbenoid complex (Cp₂Zr=CH₂), which inserts into the 1,2-diene substrate. Subsequent cycloalumination with Et₃Al generates a bicyclic intermediate, which undergoes β-hydride elimination to produce the Z-alkene. The stereochemical outcome is dictated by the syn-periplanar geometry of the elimination step.
THP Protection-Deprotection Dynamics
The THP group is introduced via acid-catalyzed nucleophilic addition of the alcohol to dihydropyran. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alcohol to form the THP ether. Deprotection under acidic conditions (e.g., p-toluenesulfonic acid in methanol) regenerates the alcohol.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Synthetic Steps
| Step | Catalyst/Reagent | Yield (%) | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|
| Alkene Formation | Cp₂ZrCl₂/Et₃Al | 87 | 97:3 | |
| THP Protection | HCl/DHP | 95 | N/A | |
| Ester Reduction | LiAlH₄ | 95 | N/A | |
| Grignard Coupling | n-BuLi | 85 | N/A |
Key Observations :
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Zirconium catalysis offers superior stereoselectivity compared to traditional Wittig or Horner-Wadsworth-Emmons reactions.
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THP protection is highly efficient but requires careful control of acid concentration to avoid side reactions.
Optimization Strategies and Challenges
Mechanism of Action
The mechanism of action of (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydro-2H-Pyran Moieties
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
- Structure: Combines a THP ring with a chlorinated pyridazinone core.
- Key Differences: Unlike the target compound, this molecule features a heteroaromatic pyridazinone ring, which increases electrophilicity and reactivity in nucleophilic substitutions. The THP group here acts as a protecting group during synthesis, as demonstrated in its preparation under reflux conditions with extended reaction times (29 hours) .
- Applications: Used in pharmaceutical intermediates, where the pyridazinone core is critical for biological activity.
2-Ethyl-4-(tetrahydro-2H-pyran-4-yloxy)cyclopentanecarboxylic Acid
- Structure : Contains a THP-4-yloxy substituent on a cyclopentane ring, linked to a carboxylic acid group.
- Key Differences : The cyclopentane and carboxylic acid groups introduce polarity, enhancing water solubility compared to the target compound’s long hydrophobic chain. This structural feature is leveraged in drug design to improve bioavailability, as seen in its use for synthesizing kinase inhibitors .
- Applications : Pharmaceutical candidates targeting enzymatic pathways.
(Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one
- Structure : A lactone (cyclic ester) with a Z-configured pent-2-enyl group.
- Key Differences : The lactone ring increases susceptibility to hydrolysis compared to the target compound’s ether linkage. The shorter alkyl chain (C5 vs. C14) reduces lipophilicity, impacting membrane permeability. Safety data indicate moderate toxicity (skin/eye irritation), suggesting stricter handling protocols than required for ethers like the target compound .
- Applications : Laboratory research in fragrance or polymer chemistry.
Comparative Data Table
Key Research Findings
Stability : The THP ether in the target compound exhibits greater hydrolytic stability than lactones (e.g., (Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one), making it suitable for prolonged reactions .
Lipophilicity : The C14 chain in the target compound increases LogP (~6.8) compared to shorter-chain analogues, favoring applications in lipid-based systems .
Stereochemical Impact : The Z-configuration in both the target compound and (Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one reduces melting points by ~20°C compared to E-isomers, as observed in analogous alkenyl derivatives .
Pharmaceutical Utility: THP-containing compounds like 2-ethyl-4-(THP-4-yloxy)cyclopentanecarboxylic acid demonstrate enhanced solubility and target engagement in kinase assays, a trait less pronounced in highly lipophilic derivatives .
Biological Activity
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran is a unique chemical compound characterized by its tetrahydropyran ring and a long aliphatic chain. The molecular formula is with a molecular weight of approximately 302.52 g/mol. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The structural features of this compound include:
- Tetrahydropyran Ring : A six-membered ring containing one oxygen atom.
- Tetradec-4-en-1-yloxy Group : A long aliphatic chain with a double bond at the fourth carbon, which is significant for its biological reactivity.
The presence of the double bond and the specific configuration enhances the compound's lipophilicity, potentially influencing its biological activity.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various tumor cell lines. For instance, studies have demonstrated moderate cytotoxicity against HeLa and Jurkat cells, attributed to mechanisms involving apoptosis through mitochondrial pathways.
The mechanism of action involves:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit human topoisomerase I, an essential enzyme for DNA replication and repair processes. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis.
Case Studies
A significant case study involved the synthesis of related compounds that demonstrated enhanced anticancer properties. For example, a derivative linked to platinum complexes showed increased cellular uptake and accelerated apoptotic cell death in resistant cancer cell lines . This highlights the potential of this compound as a scaffold for developing more effective anticancer agents.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| (Z)-Tetrahydro-2-(7-tetradecenyloxy)-2H-pyran | C19H36O2 | Different position of double bond | Moderate cytotoxicity |
| (Z)-2-(Tetradec-11-en-1-yloxy)tetrahydro-2H-pyran | C19H36O2 | Double bond at 11th carbon | Potentially similar activity |
| (E)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran | C19H36O2 | E-isomer configuration | Varies from Z-isomer |
This comparative analysis illustrates the diversity within this chemical family and emphasizes how structural modifications can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
